molecular formula C11H11NO2 B1340126 Ethyl 4-(cyanomethyl)benzoate CAS No. 83901-88-6

Ethyl 4-(cyanomethyl)benzoate

Cat. No. B1340126
CAS RN: 83901-88-6
M. Wt: 189.21 g/mol
InChI Key: IOZDJXZPSPNHRS-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanomethyl)benzoate is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group attached to a methyl group, which is further connected to a benzoate ester.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel one-carbon radical equivalent, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and shown to be an excellent reagent for introducing an acyl unit via xanthate transfer radical addition to olefins, with further elaboration of the adducts possible . Additionally, potential metabolites of a related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, were synthesized using stereospecific oxidizing reagents and conditions .

Molecular Structure Analysis

The molecular structure of ethyl 4-(cyanomethyl)benzoate and its analogs has been a subject of interest. For example, the structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding . Similarly, the crystal structure and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were determined, providing insights into the molecular stacking and conformation .

Chemical Reactions Analysis

The reactivity of ethyl 4-(cyanomethyl)benzoate analogs has been studied, including a novel inverse-type Diels-Alder reaction of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, which demonstrated high regio- and endo-selectivity . Another study reported the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent, indicating the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(cyanomethyl)benzoate and its derivatives have been characterized using various techniques. For instance, the synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate included spectrometric identifications employing IR, UV, and NMR, revealing details about the compound's tautomeric forms and hydrogen bonding . The crystal structure and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate provided insights into the effects of different lengths of alkyl chains on mesogenic behaviors .

Scientific Research Applications

Photopolymerization

Ethyl α-hydroxymethylacrylate benzoate esters, including derivatives like 4-cyanobenzoate, have been synthesized for rapid photopolymerization applications. These materials, exhibiting linear rather than highly crosslinked structures, are promising for thin film and coating applications due to their fast photopolymerization rates and desirable physical properties (Avci, Mathias, & Thigpen, 1996).

Anti-juvenile Hormone Agents

Ethyl 4-(cyanomethyl)benzoate derivatives have been studied for their anti-juvenile hormone (JH) activities. These compounds, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, show strong anti-JH activity causing precocious metamorphosis in insects like Bombyx mori. The mode of action involves the inhibition of JH biosynthesis through suppression of transcription of JH biosynthetic enzymes (Kaneko, Furuta, Kuwano, & Hiruma, 2011).

Liquid Crystal Studies

Research on ethyl benzoate derivatives with varying alkyl chain lengths, such as ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate, has provided insights into their molecular stacking, conformation, and mesogenic behaviors. These studies are crucial for understanding the liquid crystalline properties of these compounds, which are significant for applications in liquid crystal displays and other related technologies (Lai et al., 2007).

Antiplatelet Activity

Research has been conducted on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives for their antiplatelet activity. These compounds, including ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, have shown potential as anti-PAR4 agents, inhibiting platelet aggregation and P-selectin expression. This research is significant for the development of novel antiplatelet drugs (Chen et al., 2008).

Phytochemical Research

Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from plants like Scutellaria barbata, has been characterized for its structure and potential ethnomedicinal applications. This research adds to the understanding of the phytochemical components of traditional medicinal plants (Wang et al., 2011).

Safety And Hazards

Ethyl 4-(cyanomethyl)benzoate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . This indicates that it can be harmful if swallowed, cause eye irritation, skin irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethyl 4-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZDJXZPSPNHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475297
Record name ethyl 4-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyanomethyl)benzoate

CAS RN

83901-88-6
Record name ethyl 4-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Grell, R Hurnaus, G Griss, R Sauter… - Journal of medicinal …, 1998 - ACS Publications
… 13b (63%; mp 90−95 C) was also obtained from ethyl 4-cyanomethyl-benzoate in an one-pot reaction via intermediary ethyl 4-aminocarbonylmethyl-benzoate, mp 135−140 C (…
Number of citations: 161 pubs.acs.org

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